RIP1 kinase inhibitor 1, also known as a small molecule inhibitor targeting receptor interacting protein kinase 1, plays a crucial role in regulating necroptosis, a form of programmed cell death associated with inflammation and various diseases. This compound has gained attention due to its potential therapeutic applications in treating inflammatory and neurodegenerative disorders. The inhibition of RIP1 kinase is significant as it modulates inflammatory signaling pathways that can lead to cell death.
RIP1 kinase inhibitor 1 is classified under small molecule inhibitors of serine/threonine kinases. It is particularly noted for its ability to selectively inhibit RIP1 kinase activity, which is pivotal in necroptosis and apoptosis signaling pathways. The compound's development has been driven by the need to find effective treatments for conditions characterized by excessive inflammation and cell death, such as neurodegenerative diseases and sepsis .
The synthesis of RIP1 kinase inhibitors typically involves several key steps, including:
The molecular structure of RIP1 kinase inhibitors typically features a core scaffold that allows for interaction with the ATP-binding site of the kinase. For example, compounds derived from GSK’963 exhibit high affinity for RIP1 kinase due to specific substituents that enhance binding interactions.
The chemical reactions involved in synthesizing RIP1 kinase inhibitors include:
The mechanism of action for RIP1 kinase inhibitors involves several steps:
The physical properties of RIP1 kinase inhibitors include:
Chemical properties often assessed include:
RIP1 kinase inhibitors have several scientific applications:
The N-terminal kinase domain of RIPK1 (residues 1–330) adopts a canonical kinase fold, comprising an N-lobe (β-sheet dominant) and a C-lobe (α-helical rich) connected by a flexible hinge region. This domain exists in dynamic equilibrium between active ("DLG-in") and inactive ("DLG-out") conformations. The activation loop (residues 166–187), which includes the conserved DLG motif (Asp156-Leu157-Gly158), governs this transition. In the inactive state, the activation loop obstructs the substrate-binding site, while phosphorylation or inhibitor binding stabilizes distinct conformational states. Crystal structures reveal that necrostatins lock RIPK1 in an inactive conformation by caging the hydrophobic pocket between the N- and C-lobes, preventing activation-loop reorganization [1] [9].
The ATP-binding site resides at the interface of the N- and C-lobes, featuring a conserved catalytic triad:
The P-loop (residues 24–31, sequence GXGXXG) grips the ATP phosphates, while the catalytic loop (residues 136–143) facilitates phosphotransfer. Mutagenesis studies confirm that disrupting any residue in the catalytic triplet abolishes kinase activity. The ATP pocket's hydrophobicity and shallow geometry make it amenable to type I inhibitors but also prone to off-target effects [3] [7].
Beyond the ATP site, RIPK1 harbors critical allosteric sites:
Table 1: Key Structural Elements of RIPK1 Kinase Domain
Structural Element | Residue Range | Functional Role | Conformational Sensitivity |
---|---|---|---|
P-loop | 24–31 | ATP phosphate binding | Rigid, but flexible upon inhibitor binding |
αC-helix | 54–75 | Salt bridge (Lys45-Glu63) | Displaces upon DLG-out transition |
Catalytic loop | 136–143 | Phosphotransfer catalysis | Stabilized by Mg²⁺-ATP |
Activation loop | 166–187 | Substrate access gate | Phosphorylation or inhibitor-sensitive |
DLG motif | 156–158 | "Molecular switch" for activation | Outward flip creates allosteric pocket |
RIP1 kinase inhibitor 1 (compound 22, CAS 2095515-38-9) is a type II inhibitor that exploits RIPK1's conformational plasticity. Unlike type I inhibitors (e.g., ATP-competitive adenosine mimetics), it binds the DLG-out pocket adjacent to the ATP site, inducing allosteric inactivation. Biochemical assays confirm its potency:
This allosteric mechanism avoids direct competition with high cellular ATP concentrations, enhancing efficacy in vivo. By contrast, type I inhibitors like 5-arylpyrrolo[2,3-b]pyridines exhibit lower selectivity due to conserved ATP-pocket residues across kinases [4].
RIP1 kinase inhibitor 1 stabilizes the DLG-out conformation through three key interactions:
This binding mode is shared by clinical candidates like GSK2982772 but differs from type III inhibitors (e.g., necrostatins), which occupy a distinct hydrophobic pocket without extending into the ATP site [6] [9].
Table 2: Comparative Binding Modes of RIPK1 Inhibitors
Inhibitor Class | Representative Compound | Binding Site | Key Interactions | Cellular IC₅₀ (nM) |
---|---|---|---|---|
Type I | 5-Arylpyrrolo[2,3-b]pyridine | ATP pocket | H-bonds with hinge Met95 | 6.3 [4] |
Type II | RIP1 kinase inhibitor 1 | DLG-out pocket | Glu63, Asp156, Leu159 contacts | 2.0 [2] |
Type III | Necrostatin-1 | Allosteric hydrophobic pocket | Activation loop stabilization | 480 [9] |
Cooperative | Nec-34 + Nec-1s | Dual pocket | Synergistic inactivation | <1.0* [6] |
*Combination therapy value
The RIP homotypic interaction motif (RHIM, residues ~490–530) in RIPK1's intermediate domain mediates amyloid-like oligomerization with RIPK3, TRIF, or ZBP1. While not a direct drug target, RHIM influences inhibitor selectivity through two mechanisms:
Notably, RIP1 kinase inhibitor 1 does not bind RHIM but achieves selectivity by exploiting unique RIPK1-specific residues in the DLG pocket (e.g., Leu159 and His136), which are divergent in RIPK3 or other RHIM-containing kinases [2] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3